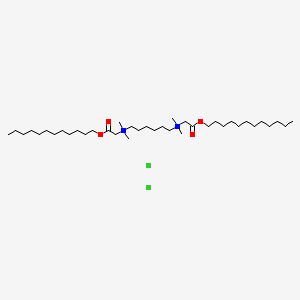
Dodeconium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodeconium is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is a member of the alkane family, characterized by its long carbon chain. The compound is known for its stability and versatility, making it a valuable subject of study in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dodeconium typically involves the hydrogenation of dodecane, a twelve-carbon alkane. This process requires a catalyst, often platinum or palladium, and is conducted under high pressure and temperature conditions. The reaction can be represented as follows:
C12H26+H2→C12H28
Industrial Production Methods
In an industrial setting, this compound is produced through a similar hydrogenation process but on a much larger scale. The use of continuous flow reactors allows for the efficient production of large quantities of the compound. The reaction conditions are carefully controlled to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Dodeconium undergoes several types of chemical reactions, including:
Oxidation: When exposed to oxygen, this compound can form dodecanol and dodecanoic acid.
Reduction: The compound can be reduced to form smaller alkanes.
Substitution: Halogenation reactions can replace hydrogen atoms with halogens, forming compounds like dodecyl chloride.
Common Reagents and Conditions
Oxidation: Requires oxygen or an oxidizing agent like potassium permanganate.
Reduction: Typically involves hydrogen gas and a metal catalyst.
Substitution: Halogenation requires halogens like chlorine or bromine and is often conducted under UV light.
Major Products
Oxidation: Dodecanol, Dodecanoic acid
Reduction: Smaller alkanes (e.g., decane, octane)
Substitution: Dodecyl chloride, Dodecyl bromide
Aplicaciones Científicas De Investigación
Dodeconium has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Studied for its potential as a biofuel due to its high energy content.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of lubricants, detergents, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Dodeconium exerts its effects varies depending on its application. In biological systems, it interacts with cell membranes, disrupting their structure and function. This property is particularly useful in its antimicrobial applications. In chemical reactions, its long carbon chain provides a stable backbone that can undergo various transformations.
Comparación Con Compuestos Similares
Similar Compounds
Dodecane: A twelve-carbon alkane similar to Dodeconium but without the additional hydrogen atoms.
Dodecanol: An alcohol derivative of this compound.
Dodecanoic Acid: A carboxylic acid derivative of this compound.
Uniqueness
This compound’s unique properties, such as its stability and versatility, make it distinct from other similar compounds
Propiedades
Número CAS |
3818-69-7 |
|---|---|
Fórmula molecular |
C38H78ClN2O4+ |
Peso molecular |
662.5 g/mol |
Nombre IUPAC |
(2-dodecoxy-2-oxoethyl)-[6-[(2-dodecoxy-2-oxoethyl)-dimethylazaniumyl]hexyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C38H78N2O4.ClH/c1-7-9-11-13-15-17-19-21-25-29-33-43-37(41)35-39(3,4)31-27-23-24-28-32-40(5,6)36-38(42)44-34-30-26-22-20-18-16-14-12-10-8-2;/h7-36H2,1-6H3;1H/q+2;/p-1 |
Clave InChI |
KURFLXDTVQVXIG-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCOC(=O)C[N+](C)(C)CCCCCC[N+](C)(C)CC(=O)OCCCCCCCCCCCC.[Cl-].[Cl-] |
SMILES canónico |
CCCCCCCCCCCCOC(=O)C[N+](C)(C)CCCCCC[N+](C)(C)CC(=O)OCCCCCCCCCCCC.[Cl-] |
Sinónimos |
dichloride hexamethylene-1,6-(N-dimethylcarbdodecyloxymethyl)ammonium dodeconium dodonium |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















